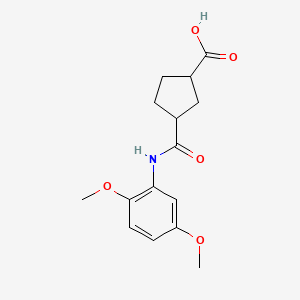

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2,5-dimethoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-11-5-6-13(21-2)12(8-11)16-14(17)9-3-4-10(7-9)15(18)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWCCHSJAICNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

COMU-Based Amidation

The use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a gold standard for synthesizing carboxamide derivatives. In the context of DCPCA, this method involves reacting cyclopentanecarboxylic acid with 2,5-dimethoxyaniline in dimethylformamide (DMF) under mild conditions.

Procedure :

-

Activation : Cyclopentanecarboxylic acid (1.0 equiv) and COMU (1.1 equiv) are dissolved in DMF.

-

Coupling : A solution of 2,5-dimethoxyaniline (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv) in DMF is added dropwise.

-

Precipitation : Water is introduced after 5–10 min, inducing precipitation of the crude product.

-

Purification : Filtration and washing with water yield pure DCPCA in >80% isolated yield.

Advantages :

-

Rapid reaction time (5–10 min).

-

Avoids hazardous chlorinating agents.

Table 1 : COMU-Mediated Synthesis Conditions

EDC/HOBt Coupling

An alternative employs EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid. This method, while effective, requires longer reaction times (16–24 h) and meticulous purification.

Procedure :

-

Activation : Cyclopentanecarboxylic acid is treated with EDC-HCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM).

-

Amine Addition : 2,5-Dimethoxyaniline (1.0 equiv) is introduced, followed by stirring at 25°C.

-

Work-Up : Extraction with NaHCO₃ and column chromatography yield DCPCA in 65–70% yield.

Challenges :

-

Moderate yields due to competing side reactions.

-

Requires chromatographic purification, increasing time and cost.

Acid Chloride Route

Thionyl Chloride Activation

Traditional synthesis routes convert cyclopentanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,5-dimethoxyaniline.

Procedure :

-

Chlorination : Cyclopentanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in toluene for 3 h.

-

Amidation : The acid chloride is reacted with 2,5-dimethoxyaniline (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

-

Isolation : Precipitation with ice-water and filtration afford DCPCA in 60–65% yield.

Table 2 : Acid Chloride Synthesis Parameters

Drawbacks :

Enzymatic and Catalytic Methods

Lipase-Catalyzed Amidation

Emerging strategies employ Candida antarctica lipase B (CAL-B) to catalyze the amidation in non-aqueous media. This green chemistry approach avoids toxic reagents but suffers from slower kinetics.

Procedure :

-

Enzymatic Reaction : Cyclopentanecarboxylic acid and 2,5-dimethoxyaniline are combined with CAL-B in tert-butanol.

-

Incubation : Stirred at 40°C for 48 h.

-

Recovery : Enzyme filtration and solvent evaporation yield DCPCA in 50–55% yield.

Limitations :

Comparative Analysis of Methods

Table 3 : Method Comparison for DCPCA Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time | Hazard Profile |

|---|---|---|---|---|

| COMU Coupling | 80–85 | >95 | 5–10 min | Low |

| EDC/HOBt | 65–70 | 90 | 16–24 h | Moderate |

| Acid Chloride | 60–65 | 85 | 3 h | High |

| Enzymatic | 50–55 | 80 | 48 h | Low |

Key Insights :

-

COMU offers the best balance of speed, yield, and safety.

-

Acid chloride methods, while classical, pose significant safety risks.

-

Enzymatic routes require further development for industrial scalability.

Reaction Optimization Strategies

Solvent Screening

DMF outperforms THF and DCM in COMU-mediated reactions due to superior solubility of intermediates. Acetonitrile reduces yields by 15% due to poor reagent dissolution.

Stoichiometric Adjustments

A 10% excess of COMU (1.1 equiv) maximizes conversion without side products. Higher equivalents lead to imide byproducts.

Temperature Effects

Elevating temperature to 40°C in EDC/HOBt reactions reduces time to 8 h but decreases yield to 60% due to decomposition.

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Substituent Effects | Solubility (Polar Solvents) |

|---|---|---|---|

| Target Compound | ~307.3 | 2,5-Dimethoxy (electron-donating) | Moderate |

| 3-(Phenylcarbamoyl)cyclopentanecarboxylic Acid | ~261.3 | No methoxy groups | Low |

| 3-((2,5-Dichlorophenyl)carbamoyl)-... | ~340.6 | Chlorine (electron-withdrawing) | Very Low |

Crystallographic and Intermolecular Interactions

highlights the role of C-H···O interactions and halogen-based contacts (e.g., Cl···F) in stabilizing crystal structures of related compounds. In contrast, diethylcarbamoyl derivatives (e.g., the compound in ) exhibit weaker hydrogen-bonding capacity due to the absence of a carboxylic acid group, relying instead on C-H···O and van der Waals interactions .

Biologische Aktivität

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid (CAS No. 1354488-70-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17N1O4

- Molecular Weight : 293.31 g/mol

- Structure : The compound features a cyclopentanecarboxylic acid core substituted with a carbamoyl group derived from 2,5-dimethoxyphenyl.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing its activity against AGS gastric cancer cells, the compound demonstrated an IC50 value of 5.6 μM, indicating potent cytotoxicity .

The mechanisms underlying the anticancer effects of this compound appear to involve:

- Induction of Apoptosis : Research suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cell lines, thereby preventing tumor growth.

Case Studies and Experimental Findings

- In Vitro Studies :

- Molecular Docking Studies :

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.6 | AGS (Gastric Cancer Cells) | Induces apoptosis, inhibits proliferation |

| Doxorubicin | ~0.5 | Various | DNA intercalation, apoptosis induction |

| Cisplatin | ~10 | Various | DNA cross-linking |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves ring-opening reactions of cyclic anhydrides (e.g., 8,8-dimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid) with ammonia in methanol at low temperatures (-40°C). Subsequent acidification (e.g., HCl to pH 3) yields crystalline products. Optimization includes controlling stoichiometry, reaction time, and purification via recrystallization from aqueous solutions .

- Key Data : Yield improvements (e.g., 18.5% yield in ) depend on precise temperature control and solvent selection.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm) and carbonyl carbons (δ 170–175 ppm).

- IR Spectroscopy : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.

- Melting Point : Consistency (e.g., 237–238°C in ) indicates purity .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

- Methodology :

- Solubility : Test in polar solvents (DMSO, methanol) and aqueous buffers at varying pH.

- Stability : Assess via accelerated degradation studies under light, heat, and humidity.

Advanced Research Questions

Q. How does the hydrogen bonding network observed in the crystal structure of cyclopentanecarboxylic acid derivatives influence their physicochemical properties and reactivity?

- Methodology : Use X-ray crystallography to map intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds). Correlate with solubility and thermal stability.

- Key Findings : In , hydrogen bonds form a 3D network, enhancing crystalline stability (melting point >230°C) but reducing solubility in non-polar solvents .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methoxy groups, cyclopentane ring).

- Biological Assays : Test binding affinity (e.g., ELISA, SPR) and functional activity (e.g., enzyme inhibition).

- Example : Comparative studies () show that anti-inflammatory activity in cyclopentanecarboxylic acid derivatives correlates with methyl group placement on the ring .

Q. How can researchers resolve contradictions in biological activity data across studies involving structurally similar compounds?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations).

- Computational Modeling : Use docking studies to predict binding modes and off-target effects.

- Case Study : Discrepancies in analgesic activity between 3-methoxybenzoic acid and its analogs may arise from differences in metabolic stability .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Methodology :

- Rodent Models : Use inflammation (e.g., carrageenan-induced paw edema) or pain (neuropathic) models.

- Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.

- Key Insight : Structural analogs () with logP values <3 show improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.